molecular formula C16H20N4O2 B11017172 N-butyl-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

N-butyl-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11017172
M. Wt: 300.36 g/mol
InChI Key: BWKJOXKVSKERHU-UHFFFAOYSA-N
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Description

N-butyl-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an indazole ring with a pyrrolidinecarboxamide moiety, making it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide typically involves multi-step organic reactions. One common method involves the reaction of an indazole derivative with a pyrrolidinecarboxamide precursor under controlled conditions. The reaction may require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-butyl-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an oxidized derivative, while reduction may produce a reduced form of the compound.

Scientific Research Applications

N-butyl-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is used in studies related to cellular processes and molecular interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-butyl-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indazole derivatives and pyrrolidinecarboxamide analogs. These compounds share structural similarities but may differ in their chemical properties and biological activities.

Uniqueness

N-butyl-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C16H20N4O2

Molecular Weight

300.36 g/mol

IUPAC Name

N-butyl-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C16H20N4O2/c1-2-3-8-17-16(22)11-9-14(21)20(10-11)15-12-6-4-5-7-13(12)18-19-15/h4-7,11H,2-3,8-10H2,1H3,(H,17,22)(H,18,19)

InChI Key

BWKJOXKVSKERHU-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1CC(=O)N(C1)C2=NNC3=CC=CC=C32

Origin of Product

United States

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